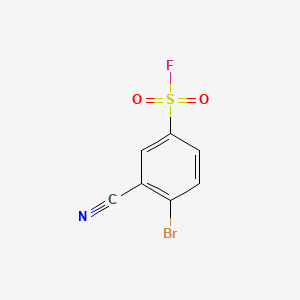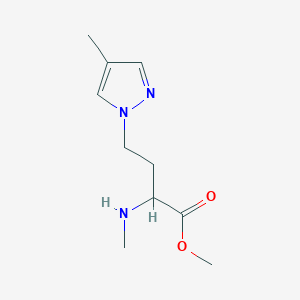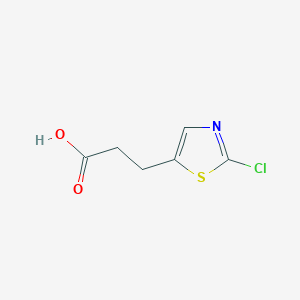
3-(2-Chloro-1,3-thiazol-5-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-1,3-thiazol-5-yl)propanoic acid is an organic compound that features a thiazole ring substituted with a chlorine atom at the second position and a propanoic acid group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-1,3-thiazol-5-yl)propanoic acid typically involves the formation of the thiazole ring followed by the introduction of the propanoic acid group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2-chloroacetyl chloride and thiourea, the thiazole ring can be formed, which is then followed by the addition of a propanoic acid group through a series of reactions involving intermediates.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Chloro-1,3-thiazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the thiazole ring or the propanoic acid group.
Substitution: The chlorine atom on the thiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Applications De Recherche Scientifique
3-(2-Chloro-1,3-thiazol-5-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-1,3-thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The chlorine atom and propanoic acid group may also contribute to the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparaison Avec Des Composés Similaires
3-(2-Amino-1,3-thiazol-5-yl)propanoic acid: This compound has an amino group instead of a chlorine atom, which may alter its chemical reactivity and biological activity.
2-(2-Chloro-1,3-thiazol-5-yl)acetic acid: Similar structure but with an acetic acid group, which may affect its solubility and reactivity.
5-(2-Chloro-1,3-thiazol-4-yl)pentanoic acid: A longer carbon chain that may influence its physical properties and applications.
Uniqueness: 3-(2-Chloro-1,3-thiazol-5-yl)propanoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C6H6ClNO2S |
|---|---|
Poids moléculaire |
191.64 g/mol |
Nom IUPAC |
3-(2-chloro-1,3-thiazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H6ClNO2S/c7-6-8-3-4(11-6)1-2-5(9)10/h3H,1-2H2,(H,9,10) |
Clé InChI |
GDHJKZVYCGLEJP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=N1)Cl)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


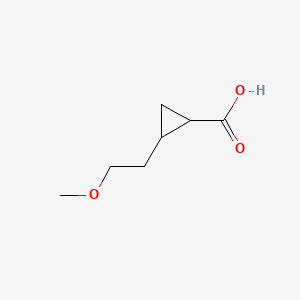

![tert-Butyl (((3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate hydrochloride](/img/structure/B15312276.png)
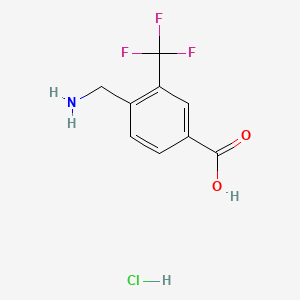
![[3-(Oxane-2-amido)phenyl]boronic acid](/img/structure/B15312289.png)
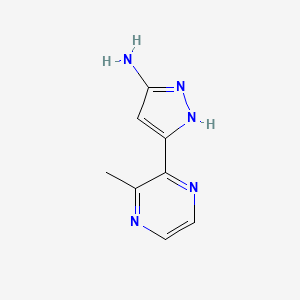
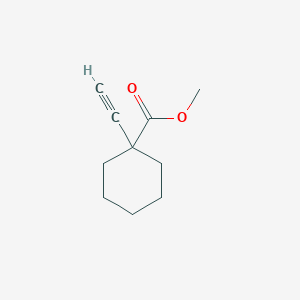
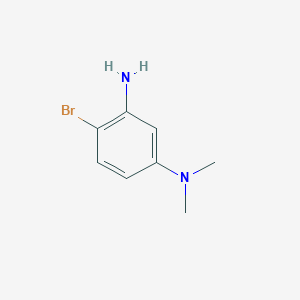
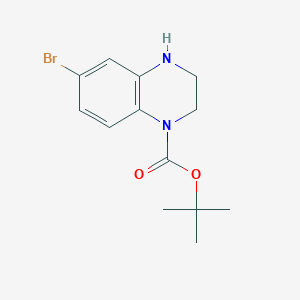
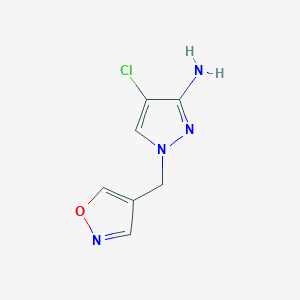
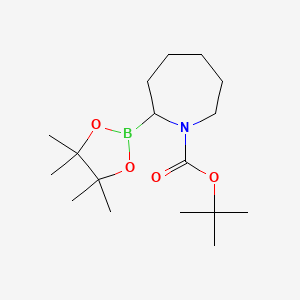
![1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanaminehydrochloride](/img/structure/B15312330.png)
